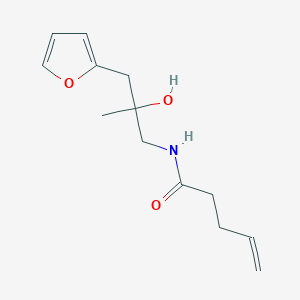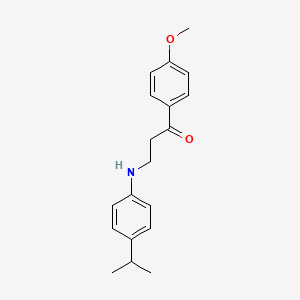
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is a chemical compound that features a furan ring, a hydroxy group, and an amide linkage. This compound is of interest due to its unique structural properties, which make it a potential candidate for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can be achieved through a multi-step process. One common method involves the aldol-crotonic condensation of furfural with unsaturated methyl ketones, such as pent-4-en-2-one, in the presence of alcoholic sodium hydroxide. This reaction typically occurs at room temperature and yields the desired unsaturated ketone, which can then be further reacted with appropriate amines to form the final amide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the amide linkage can produce the corresponding amine.
科学的研究の応用
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe for biological assays.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, modulating their activity. The amide linkage can also influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(2-(furan-2-yl)-2-hydroxypropyl)pent-4-enamide
- N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pent-4-enamide
Uniqueness
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)pent-4-enamide is unique due to the presence of a hydroxy group on the furan ring, which can enhance its reactivity and binding properties
特性
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-3-4-7-12(15)14-10-13(2,16)9-11-6-5-8-17-11/h3,5-6,8,16H,1,4,7,9-10H2,2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWJOXCMIDQAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)



![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)

![N-(4-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2467478.png)

![2-Chloro-1-[3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decan-8-yl]ethanone](/img/structure/B2467480.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2467482.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2467484.png)
![6-Oxospiro[2.5]octane-1-carboxylic acid](/img/structure/B2467485.png)
